molecular formula C14H22BFN2O3 B1408776 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid CAS No. 1704064-13-0

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Cat. No. B1408776
CAS RN: 1704064-13-0
M. Wt: 296.15 g/mol
InChI Key: GGIHNPJLAKKDGR-UHFFFAOYSA-N
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Description

The compound “4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound “2-(4-Ethylpiperazin-1-yl)ethanamine” has a molecular weight of 157.26 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Related Compounds : Compounds structurally similar to 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid have been synthesized and evaluated for antimicrobial activities. For example, derivatives of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline exhibited high anti-Mycobacterium smegmatis activity, indicating potential antimicrobial applications (Yolal et al., 2012).

Automated Synthesis and Radiopharmaceutical Applications

  • Automated Synthesis for Radiopharmaceuticals : Automated synthesis methods have been developed for compounds like 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid, demonstrating their potential in radiopharmaceutical applications. For instance, a study describes the automated synthesis of a related compound, showcasing its potential in medical imaging and diagnostics (Hayashi et al., 2012).

Electrochemical Fluorination

  • Electrochemical Fluorination Studies : Research on electrochemical fluorination of similar compounds, like 1-ethylpiperazine, has been conducted. These studies are crucial for understanding the chemical behavior and potential applications of fluorinated piperazine derivatives in various scientific fields (Abe et al., 2001).

Microwave-Assisted Synthesis and Biological Activities

  • Microwave-Assisted Synthesis for Biological Studies : Compounds containing ethylpiperazine groups have been synthesized using microwave-assisted methods. These compounds were screened for antimicrobial, antilipase, and antiurease activities, highlighting their potential in biomedical research (Başoğlu et al., 2013).

Sigma Ligands Studies

  • Sigma Ligand Research : Piperazine derivatives have been studied as sigma ligands, indicating their potential applications in neurological research and drug development. These studies contribute to understanding how these compounds interact with various receptor systems in the brain (Perregaard et al., 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, “2-(4-Ethyl-piperazin-1-yl)-ethylamine” is classified as an eye irritant .

Future Directions

The future directions for research would likely depend on the specific properties and potential applications of the compound. Piperidones and their derivatives have been the subject of considerable research due to their unique biochemical properties and potential as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

properties

IUPAC Name

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BFN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHNPJLAKKDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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